BMS-509744 is a potent, ATP-competitive, and reversible inhibitor of Interleukin-2-inducible T-cell kinase (ITK) with a primary biochemical IC50 of 19 nM. Unlike broader pan-kinase or dual-action inhibitors, BMS-509744 exhibits exceptional selectivity, demonstrating >200-fold preference for ITK over other Tec family kinases such as BTK, and lacking inhibitory activity against Resting Lymphocyte Kinase (RLK) . For procurement professionals and assay developers, this compound serves as a critical baseline material for isolating ITK-specific signaling pathways—such as PLCγ1 tyrosine phosphorylation and calcium mobilization—without the confounding off-target effects common to multi-kinase therapeutics.
Substituting BMS-509744 with more broadly available Tec-family inhibitors, such as ibrutinib or PRN694, fundamentally alters experimental outcomes and compromises assay integrity [1]. Ibrutinib strongly cross-reacts with BTK, making it unsuitable for mixed B-cell/T-cell assays where isolated T-cell receptor (TCR) pathway analysis is required [1]. Furthermore, while PRN694 is a highly potent ITK inhibitor, it covalently and irreversibly binds to both ITK and RLK, permanently disabling compensatory mechanisms[2]. In contrast, BMS-509744’s reversible, ATP-competitive mechanism allows for precise temporal control and washout in dynamic pulse-chase experiments [2]. Additionally, BMS-509744 requires strict handling protocols; its solubility and stability are highly sensitive to hygroscopic degradation in aged DMSO, meaning generic reagent preparation workflows will result in irreproducible IC50 shifts and false negatives .
In comparative profiling against other Tec-family inhibitors, BMS-509744 demonstrates strict selectivity for ITK, whereas clinical-grade inhibitors like ibrutinib exhibit broad cross-reactivity[1]. In purified enzyme and cellular assays, BMS-509744 maintains an ITK IC50 of 19 nM while showing virtually no activity against BTK (IC50 = 4.1 µM) or RLK . Conversely, ibrutinib inhibits both ITK (IC50 = 2.2 nM) and BTK with high affinity [1].
| Evidence Dimension | Kinase Inhibitory Concentration (IC50) and Selectivity |
| Target Compound Data | BMS-509744: ITK IC50 = 19 nM; BTK IC50 = 4.1 µM |
| Comparator Or Baseline | Ibrutinib: ITK IC50 = 2.2 nM; BTK IC50 < 10 nM |
| Quantified Difference | >200-fold selectivity for ITK over BTK for BMS-509744, compared to potent dual inhibition by ibrutinib |
| Conditions | Purified enzyme assays and B-cell vs. T-cell lymphoma cell line survival assays |
Procuring BMS-509744 ensures that researchers can isolate T-cell specific responses without inadvertently suppressing B-cell viability in complex co-culture models.
The choice between BMS-509744 and covalent inhibitors like PRN694 dictates the type of functional assays that can be performed[1]. PRN694 binds irreversibly to both ITK and RLK (ITK IC50 = 0.3 nM), completely abrogating TCR-induced signaling permanently [1]. BMS-509744, however, operates via reversible, ATP-competitive stabilization of the ITK activation loop in an inactive conformation .
| Evidence Dimension | Binding Mechanism and RLK Cross-reactivity |
| Target Compound Data | BMS-509744: Reversible, ATP-competitive; RLK-sparing |
| Comparator Or Baseline | PRN694: Irreversible, covalent dual ITK/RLK inhibitor (ITK IC50 = 0.3 nM) |
| Quantified Difference | BMS-509744 allows for RLK compensatory signaling and inhibitor washout, whereas PRN694 permanently blocks both pathways |
| Conditions | T-cell receptor (TCR) activation models and T-cell prolymphocytic leukemia (T-PLL) ex vivo assays |
Reversible inhibition is mandatory for procurement in studies requiring transient pathway blockade, temporal signaling mapping, or evaluation of RLK-mediated compensatory survival.
BMS-509744 presents specific handling requirements that differ from more stable kinase inhibitors . The compound is highly sensitive to moisture, and the use of hygroscopic, aged DMSO significantly impairs its solubility and stability . Stock solutions must be prepared in fresh, anhydrous DMSO (achieving up to 66.67 - 100 mg/mL with ultrasonication) and immediately aliquoted and frozen at -20°C .
| Evidence Dimension | Solution Stability and Preparation Limits |
| Target Compound Data | BMS-509744: Requires fresh anhydrous DMSO, ultrasonication, and strict -20°C storage (max 6 months stability) |
| Comparator Or Baseline | Standard stable kinase inhibitors: Tolerant to standard benchtop DMSO and freeze-thaw cycles |
| Quantified Difference | Failure to use anhydrous protocols results in rapid precipitation and loss of functional titer compared to baseline stable analogs |
| Conditions | Laboratory stock preparation for in vitro high-throughput screening |
Buyers must factor in the need for small, pre-packaged vial sizes or strict anhydrous solvent pairing to avoid costly assay failures due to compound degradation.
For translational procurement, BMS-509744 serves as a validated reference standard in murine models of airway inflammation. In ovalbumin (OVA)-sensitized mice, subcutaneous administration of BMS-509744 effectively alleviates leukocyte infiltration, whereas vehicle controls show unchecked inflammation . Specifically, a 25-50 mg/kg dose yields a 50% reduction in total cell count and a 75% reduction in eosinophils .
| Evidence Dimension | Reduction of Airway Leukocyte Infiltration |
| Target Compound Data | BMS-509744 (25-50 mg/kg s.c.): 50% reduction in total cell count and 75% reduction in eosinophils |
| Comparator Or Baseline | Vehicle control: 0% reduction (baseline severe inflammation) |
| Quantified Difference | 50-75% suppression of key inflammatory markers relative to untreated baseline |
| Conditions | OVA-challenged in vivo mouse model of allergy/asthma |
Provides a reliable, quantifiable in vivo benchmark for procurement teams sourcing positive controls for preclinical asthma and allergy drug development.
Because BMS-509744 lacks the BTK cross-reactivity seen in ibrutinib, it is the optimal procurement choice for mixed B-cell/T-cell co-cultures. It allows researchers to suppress T-cell activation (via ITK) without artificially inducing apoptosis in BTK-dependent B-cells [1].
The reversible, ATP-competitive nature of BMS-509744 makes it ideal for pulse-chase and transient inhibition studies. Unlike covalent inhibitors like PRN694, BMS-509744 can be washed out of in vitro systems to observe the recovery kinetics of PLCγ1 phosphorylation and calcium mobilization [2].
Given its well-quantified ability to reduce eosinophil counts by 75% in OVA-sensitized mice, BMS-509744 is highly recommended as a positive control compound for in vivo screening of novel anti-inflammatory or anti-asthma pipeline drugs .